benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate
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Overview
Description
Benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[45]decane-10-carboxylate is a complex organic compound characterized by its unique spiro structure This compound contains a spiro junction where two rings are connected through a single atom, creating a rigid and stable framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and results in the highly regioselective formation of the spiro scaffold .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance yield and efficiency. The choice of solvents and purification techniques also plays a crucial role in the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The presence of the spiro structure allows for coupling reactions with other organic molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various benzyl derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
Benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate involves its interaction with specific molecular targets. The spiro structure and functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (5R,10S)-10-iodo-2-oxo-1-oxa-6-azaspiro[4.5]decane-6-carboxylate
- Benzyl (5R,7S)-7-methyl-2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Uniqueness
Benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[45]decane-10-carboxylate is unique due to its specific stereochemistry and the presence of an iodine atom
Properties
Molecular Formula |
C16H18INO4 |
---|---|
Molecular Weight |
415.22 g/mol |
IUPAC Name |
benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate |
InChI |
InChI=1S/C16H18INO4/c17-13-7-4-10-18(16(13)9-8-14(19)22-16)15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2/t13-,16+/m0/s1 |
InChI Key |
CBKNAIGFQWYWJE-XJKSGUPXSA-N |
Isomeric SMILES |
C1C[C@@H]([C@]2(CCC(=O)O2)N(C1)C(=O)OCC3=CC=CC=C3)I |
Canonical SMILES |
C1CC(C2(CCC(=O)O2)N(C1)C(=O)OCC3=CC=CC=C3)I |
Origin of Product |
United States |
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